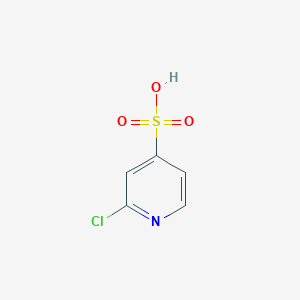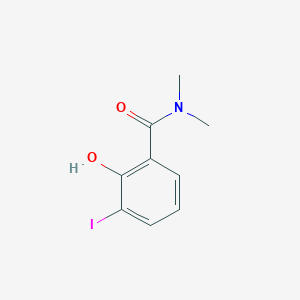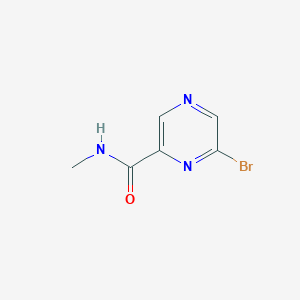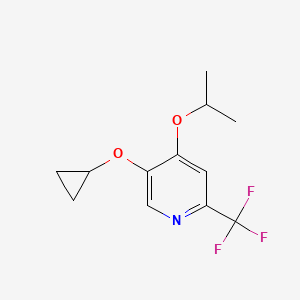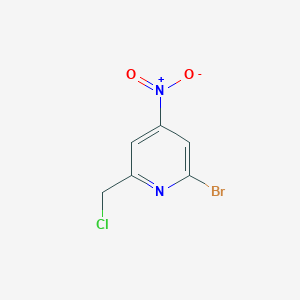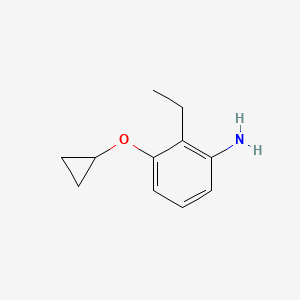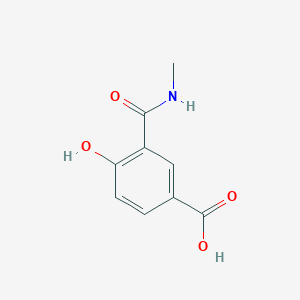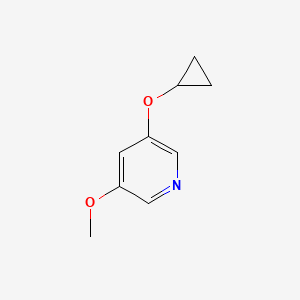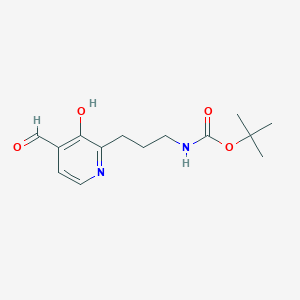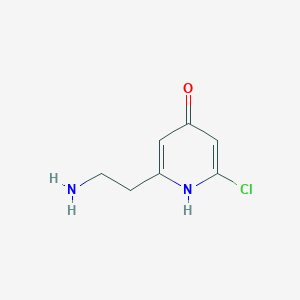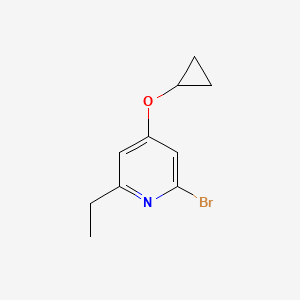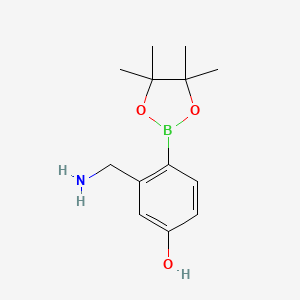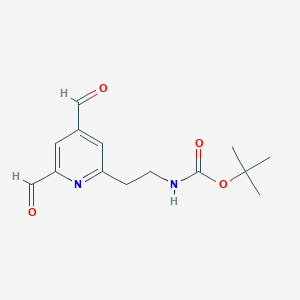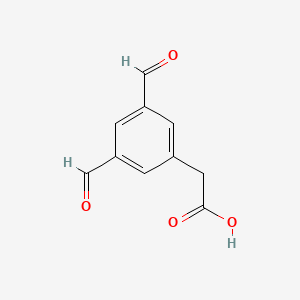
(3,5-Diformylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Diformylphenyl)acetic acid is an organic compound characterized by the presence of two formyl groups and an acetic acid moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diformylphenyl)acetic acid typically involves the formylation of phenylacetic acid derivatives. One common method is the Vilsmeier-Haack reaction, where phenylacetic acid is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction proceeds under controlled conditions to introduce the formyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Diformylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the formyl groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (3,5-Dicarboxyphenyl)acetic acid.
Reduction: (3,5-Dihydroxymethylphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3,5-Diformylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (3,5-Diformylphenyl)acetic acid involves its reactive formyl groups, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with amino groups in proteins, leading to the formation of Schiff bases, which are important in biochemical processes and drug design.
Comparaison Avec Des Composés Similaires
(3,5-Diformylphenyl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
(3,5-Diformylphenyl)methanol: Similar structure but with hydroxymethyl groups instead of formyl groups.
Uniqueness: (3,5-Diformylphenyl)acetic acid is unique due to the presence of both formyl and acetic acid groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8O4 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-(3,5-diformylphenyl)acetic acid |
InChI |
InChI=1S/C10H8O4/c11-5-8-1-7(4-10(13)14)2-9(3-8)6-12/h1-3,5-6H,4H2,(H,13,14) |
Clé InChI |
BJWNOABJFZFFPL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C=O)C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


